Differential Stability to Renal Dehydropeptidase-I (DHP-I)
A key differentiator among carbapenems is their susceptibility to degradation by human renal dehydropeptidase-I (DHP-I). The Vmax/Km ratio serves as a quantitative index of this enzyme's preference for substrates. Imipenem exhibits a Vmax/Km ratio of 6.24, indicating rapid degradation, which necessitates its co-formulation with the DHP-I inhibitor cilastatin [1]. In contrast, meropenem is significantly more stable, with a Vmax/Km ratio of 2.41, a difference that allows for its administration as a single agent [1]. This structural stability is conferred by a 1β-methyl group present in meropenem, ertapenem, and doripenem, but absent in imipenem [2].
| Evidence Dimension | Susceptibility to renal DHP-I hydrolysis (Vmax/Km ratio) |
|---|---|
| Target Compound Data | Meropenem: Vmax/Km = 2.41 |
| Comparator Or Baseline | Imipenem: Vmax/Km = 6.24 |
| Quantified Difference | Meropenem's Vmax/Km ratio is 2.6-fold lower than imipenem's, indicating greater intrinsic stability. |
| Conditions | In vitro enzyme kinetics assay using purified renal dipeptidase (RDPase) from animal or human sources. |
Why This Matters
Procurement of imipenem mandates sourcing the 1:1 combination product with cilastatin, impacting cost, formulation complexity, and supply chain considerations compared to single-agent carbapenems.
- [1] Roh JK, Kim JM, Lee SH, Lee YJ, Kim EJ, Kim WB. Stability of New Carbapenem DA-1131 to Renal Dipeptidase (Dehydropeptidase I). Antimicrob Agents Chemother. 2001;45(5):1577-1582. doi: 10.1128/AAC.45.5.1577-1582.2001. View Source
- [2] Zhanel GG, Wiebe R, Dilay L, Thomson K, Rubinstein E, Hoban DJ, Noreddin AM, Karlowsky JA. Comparative review of the carbapenems. Drugs. 2007;67(7):1027-52. doi: 10.2165/00003495-200767070-00006. View Source
